N-[4-(Morpholin-4-ylsulfonyl)benzoyl]glycine

Antiviral Research HIV Cytoprotection

This glycine analogue features a unique morpholinosulfonyl-benzoyl architecture that dictates distinct target interactions and cellular permeability (LogP -0.39). As the free acid form, it serves as a critical reference agent for HIV cytopathogenicity assays (MT-4 cell protection) and a scaffold for SAR-driven lead optimization. Unlike ester analogs, it enables direct evaluation of the carboxylic acid pharmacophore's role in potency and metabolic stability. Ideal for medicinal chemistry teams developing next-generation antiviral candidates. Order high-purity batch today.

Molecular Formula C13H16N2O6S
Molecular Weight 328.34
CAS No. 712344-24-6
Cat. No. B2780563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(Morpholin-4-ylsulfonyl)benzoyl]glycine
CAS712344-24-6
Molecular FormulaC13H16N2O6S
Molecular Weight328.34
Structural Identifiers
SMILESC1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(=O)O
InChIInChI=1S/C13H16N2O6S/c16-12(17)9-14-13(18)10-1-3-11(4-2-10)22(19,20)15-5-7-21-8-6-15/h1-4H,5-9H2,(H,14,18)(H,16,17)
InChIKeyRDWZKCANUFCXOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(Morpholin-4-ylsulfonyl)benzoyl]glycine (CAS 712344-24-6): A Glycine-Derived Chemical Probe for Research


N-[4-(Morpholin-4-ylsulfonyl)benzoyl]glycine (CAS 712344-24-6) is a synthetic amino acid derivative that functions as a glycine analogue . Its core structure features a benzoyl group linked to glycine, further substituted with a morpholinosulfonyl moiety. The compound is characterized by a molecular weight of 328.34 g/mol and a molecular formula of C13H16N2O6S [1]. It is commercially available for research purposes, typically as a solid with a purity of ≥98% [1].

Why Structural Analogs of N-[4-(Morpholin-4-ylsulfonyl)benzoyl]glycine Are Not Interchangeable


Simple substitution with other glycine derivatives or sulfonamide-containing analogs is not scientifically valid due to the specific molecular architecture of N-[4-(Morpholin-4-ylsulfonyl)benzoyl]glycine. The combination of the terminal carboxylic acid on the glycine moiety, the benzoyl linker, and the morpholinosulfonyl group confers a unique three-dimensional shape and hydrogen-bonding profile that dictates its interaction with biological targets and influences its solubility (LogP -0.39) . Even closely related analogs like methyl N-[4-(4-morpholinylsulfonyl)benzoyl]glycinate (MW 342.37) or N-[4-methyl-3-(4-morpholinylsulfonyl)benzoyl]glycine (MW 342.37) possess different steric and electronic properties due to esterification or additional ring substitution, which can profoundly alter target binding affinity, metabolic stability, and cellular permeability [1].

Quantitative Evidence for Differentiating N-[4-(Morpholin-4-ylsulfonyl)benzoyl]glycine (CAS 712344-24-6)


Antiviral Activity in HIV Cytopathogenicity Assay (MT-4 Cells)

This compound demonstrates a specific level of antiviral activity in an HIV-induced cytopathogenicity assay, providing a baseline for its potential as a chemical probe in virology research [1]. While a direct head-to-head comparison with a specific analog is not provided in the source data, this quantitative EC50 value serves as a key differentiator from other glycine derivatives that lack this documented antiviral activity.

Antiviral Research HIV Cytoprotection

Comparative Physicochemical Properties vs. Closest Analogs

The physicochemical properties of N-[4-(Morpholin-4-ylsulfonyl)benzoyl]glycine differ from its closest commercially available analogs, which influences its solubility, permeability, and handling characteristics. The target compound's free carboxylic acid group (MW 328.34, LogP -0.39) contrasts with analogs like methyl N-[4-(4-morpholinylsulfonyl)benzoyl]glycinate (methyl ester, MW 342.37) [1] and N-[4-methyl-3-(4-morpholinylsulfonyl)benzoyl]glycine (methyl-substituted, MW 342.37) [1].

Medicinal Chemistry Compound Management ADME

Primary Research Applications for N-[4-(Morpholin-4-ylsulfonyl)benzoyl]glycine


As a Tool Compound in HIV Replication Studies

Based on its documented activity in protecting MT-4 cells from HIV-induced cytopathogenicity [1], this compound is suitable for use as a reference agent or chemical probe in in vitro studies investigating the mechanisms of HIV replication or the cellular pathways involved in virus-mediated cell death.

As a Starting Point for Antiviral Lead Optimization

The reported EC50 in an HIV assay [1] provides a quantitative starting point for medicinal chemistry efforts. Researchers can use N-[4-(Morpholin-4-ylsulfonyl)benzoyl]glycine as a scaffold for structure-activity relationship (SAR) studies, systematically modifying the glycine, benzoyl, or morpholine moieties to improve potency, selectivity, and pharmacokinetic properties.

As a Negative Control for Methyl Ester Prodrug Studies

Given the existence of the close analog methyl N-[4-(4-morpholinylsulfonyl)benzoyl]glycinate [2], the target compound can serve as the corresponding free acid form in studies designed to evaluate the impact of ester prodrug strategies on cellular permeability or oral bioavailability. The distinct LogP values [1] provide a clear rationale for differential cellular uptake or distribution.

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